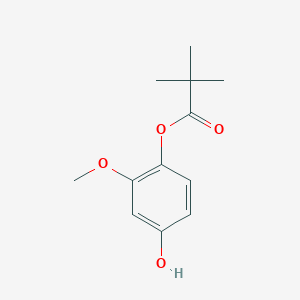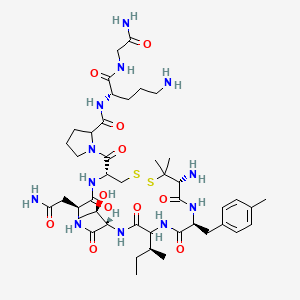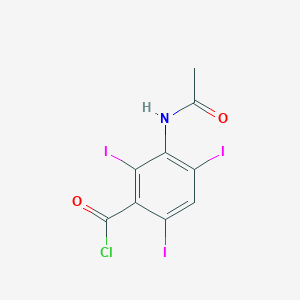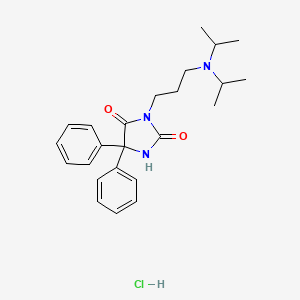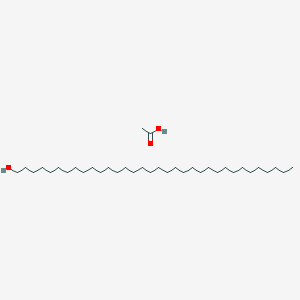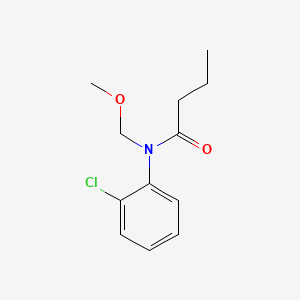![molecular formula C22H13NO5 B14324934 2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one CAS No. 107096-89-9](/img/structure/B14324934.png)
2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one is an organic compound that belongs to the class of naphthopyran derivatives This compound is characterized by its complex structure, which includes a naphthopyran core, an acrylate moiety, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with 3-acetyl-2H-chromen-2-one in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
作用機序
The mechanism of action of 2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one is not fully understood. it is believed to interact with various molecular targets and pathways. The nitrophenyl group may play a role in its biological activity by interacting with cellular proteins and enzymes, leading to potential antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- 2-[3-(4-Methylphenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one
- 2-[3-(4-Chlorophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one
- 2-[3-(4-Methoxyphenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one
Uniqueness
2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical reactivity and biological activity.
特性
CAS番号 |
107096-89-9 |
|---|---|
分子式 |
C22H13NO5 |
分子量 |
371.3 g/mol |
IUPAC名 |
2-[3-(4-nitrophenyl)prop-2-enoyl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C22H13NO5/c24-20(11-7-14-5-9-16(10-6-14)23(26)27)19-13-18-17-4-2-1-3-15(17)8-12-21(18)28-22(19)25/h1-13H |
InChIキー |
RIUHIBIWHUVSTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


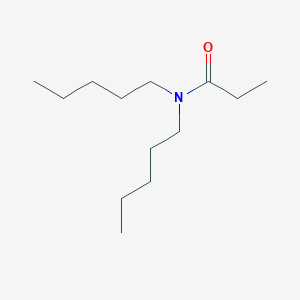
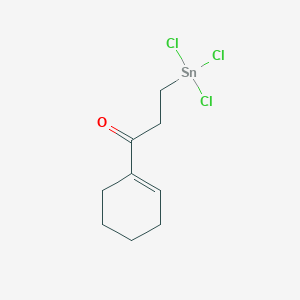
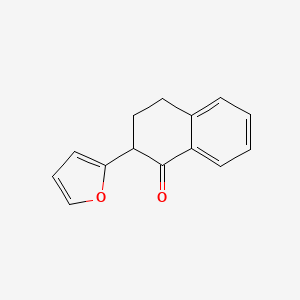
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
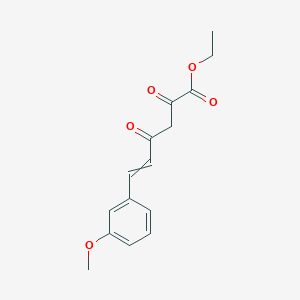
![Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-](/img/structure/B14324875.png)
